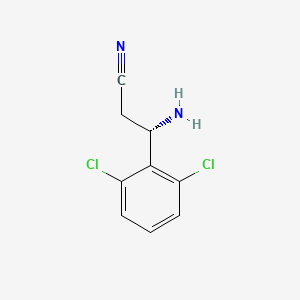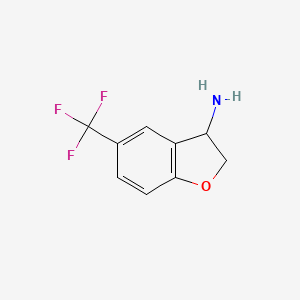
5-Chloro-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the imidazole ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole . Another method involves the cyclization of amine derivatives followed by elimination and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-Chloro-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. For example, imidazoles are known to inhibit the enzyme cytochrome P450 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi . This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylimidazole: Lacks the chlorine atom at the 5-position, resulting in different chemical properties.
4-Phenyl-1H-imidazole: Substitution at the 4-position instead of the 5-position.
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde: Contains additional functional groups, leading to different reactivity.
Uniqueness
5-Chloro-1-phenyl-1H-imidazole is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClN2 |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
5-chloro-1-phenylimidazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
JRLDXPQGXKGIOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


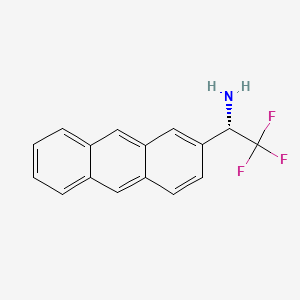

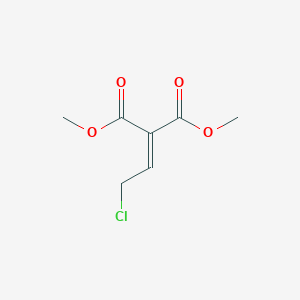
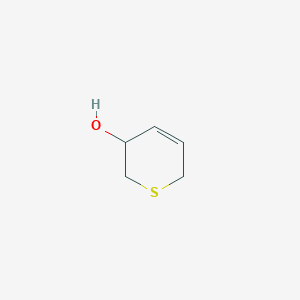
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
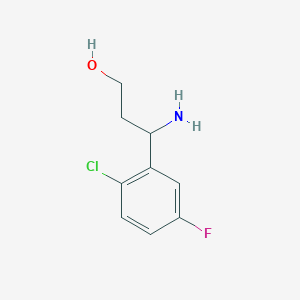
![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
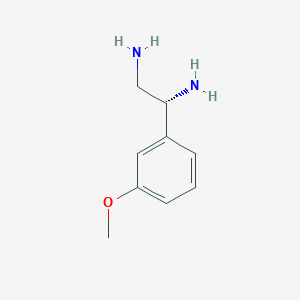
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)
